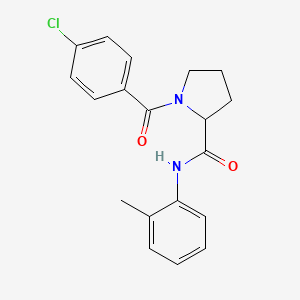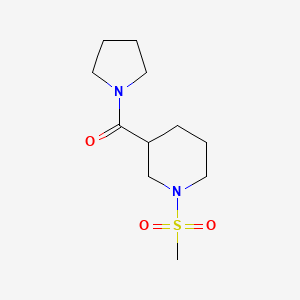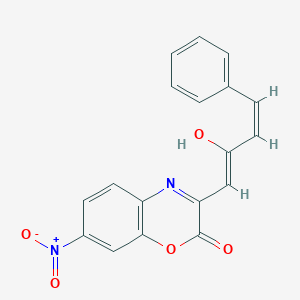
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride, also known as DMPPN, is a chemical compound that has been widely studied in scientific research for its various applications in the field of biochemistry and pharmacology.
作用机制
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the CNS. Activation of α7 nAChRs by 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events that ultimately result in the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo models. In vitro, 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to enhance the release of acetylcholine and other neurotransmitters, as well as to modulate the activity of ion channels and receptors. In vivo, 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to improve cognitive function and memory in animal models, as well as to have potential therapeutic effects in a number of CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
实验室实验的优点和局限性
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for α7 nAChRs, as well as its ability to cross the blood-brain barrier. However, 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride also has several limitations, including its relatively short half-life and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride and its potential therapeutic applications. One area of interest is the development of novel α7 nAChR agonists with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of α7 nAChRs in the pathophysiology of CNS disorders, and the potential therapeutic effects of α7 nAChR agonists in these disorders. Additionally, there is growing interest in the use of α7 nAChR agonists as cognitive enhancers and for the treatment of age-related cognitive decline.
合成方法
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride is synthesized through a multi-step reaction process that involves the condensation of 2,6-dimethyl-4-(dimethylamino)nicotinonitrile with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride hydrochloride.
科学研究应用
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been widely used in scientific research for its various applications in the field of biochemistry and pharmacology. It has been used as a tool compound to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS). 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to be a potent and selective agonist of α7 nAChRs, which are known to play a critical role in cognitive function and memory.
属性
IUPAC Name |
2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-13-12-16(17(18(19)23)14(2)20-13)22-10-8-21(9-11-22)15-6-4-3-5-7-15;/h3-7,12H,8-11H2,1-2H3,(H2,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAGTGWZPKNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)N)N2CCN(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)


![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)